molecular formula C23H19NOS B12527522 3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one CAS No. 870647-83-9

3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one

Cat. No.: B12527522
CAS No.: 870647-83-9
M. Wt: 357.5 g/mol
InChI Key: ZOFUOMFQBFXOFS-UHFFFAOYSA-N
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Description

3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of aniline derivatives with aldehydes or ketones, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially different biological activities.

Scientific Research Applications

3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one has been studied for various scientific research applications, including:

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has potential applications in the development of new drugs due to its biological activity. Studies have explored its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s therapeutic potential is being investigated for various diseases, including bacterial infections and cancer.

    Industry: It may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-2-[(4-methylphenyl)sulfanyl]-3-phenylquinolin-4(3H)-one include other quinoline derivatives with different substituents. Examples include:

  • 2-Phenylquinoline
  • 4-Methylquinoline
  • 2-[(4-Methylphenyl)sulfanyl]quinoline

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of substituents, which confer unique chemical and biological properties. This uniqueness can lead to different reactivity, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

870647-83-9

Molecular Formula

C23H19NOS

Molecular Weight

357.5 g/mol

IUPAC Name

3-methyl-2-(4-methylphenyl)sulfanyl-3-phenylquinolin-4-one

InChI

InChI=1S/C23H19NOS/c1-16-12-14-18(15-13-16)26-22-23(2,17-8-4-3-5-9-17)21(25)19-10-6-7-11-20(19)24-22/h3-15H,1-2H3

InChI Key

ZOFUOMFQBFXOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC3=CC=CC=C3C(=O)C2(C)C4=CC=CC=C4

Origin of Product

United States

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